N-(4-methoxyphenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of acetamide . It has been studied for its therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer via in silico approach . The compound showed strong electronic characteristics and met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various bioinformatics methods, including density functional theory, molecular docking, and molecular dynamic simulation . The molecules’ levels of affinity for the target proteins varied .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various methods, including density functional theory and molecular dynamic simulation . All of the tested compounds showed strong electronic characteristics .Scientific Research Applications
Antimicrobial and Antitumor Activity
A series of hydrazide and oxadiazole derivatives, utilizing 3-methoxyphenol as a starting substance, were designed and synthesized to explore new cytotoxic and antimicrobial agents with improved antitumor activity. These compounds were evaluated for their in vitro antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi. Among these, specific derivatives exhibited significant inhibitory activity against human tumor cell lines, such as A549 lung and MCF7 breast cancer cell lines, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).
Anticonvulsant and Neurotoxicity Evaluation
Another study involved the synthesis of pyrimidine-5-carbonitrile derivatives to evaluate their anticonvulsant and neurotoxicity effects. These derivatives were assessed using the MES test, indicating their ability to prevent seizure spread at relatively low doses, thereby suggesting their potential application in the development of anticonvulsant medications (Shaquiquzzaman et al., 2012).
Synthesis of Novel Derivatives with Anti-inflammatory Activity
A study on the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide revealed compounds with significant anti-inflammatory activity. This research contributes to the development of new anti-inflammatory agents, highlighting the versatility of related chemical structures in therapeutic applications (Sunder & Maleraju, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-N-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-25-12-8-6-11(7-9-12)20-16(22)17(23)21-19-10-15-13-4-2-3-5-14(13)18(24)26-15/h2-10,24H,1H3,(H,20,22)(H,21,23)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGMZVOKHJASSY-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=C(O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=C(O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.